molecular formula C20H15F3N4O3 B6108710 N-(2-METHOXYBENZOYL)-N'-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA

N-(2-METHOXYBENZOYL)-N'-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA

Cat. No.: B6108710
M. Wt: 416.4 g/mol
InChI Key: YVHQIYSJDUDMEI-UHFFFAOYSA-N
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Description

N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxybenzoyl group, a phenyl group, and a trifluoromethyl-substituted pyrimidinyl group, making it a subject of interest in chemical research.

Properties

IUPAC Name

2-methoxy-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c1-30-15-10-6-5-9-13(15)17(28)26-19(29)27-18-24-14(12-7-3-2-4-8-12)11-16(25-18)20(21,22)23/h2-11H,1H3,(H2,24,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHQIYSJDUDMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves the following steps:

    Formation of the Methoxybenzoyl Intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.

    Coupling with Pyrimidinyl Amine: The 2-methoxybenzoyl chloride is then reacted with 4-phenyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a base such as triethylamine to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzoyl derivative.

    Reduction: Formation of 2-methoxybenzyl alcohol derivative.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-2-PYRIMIDINYL]UREA: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    N-(2-HYDROXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA: Contains a hydroxyl group instead of a methoxy group, potentially altering its properties.

Uniqueness

N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is unique due to the presence of the trifluoromethyl group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.

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